Serpentinine

Structural Biology Natural Product Chemistry X-ray Crystallography

Source HPLC-verified Serpentinine (≥98%) as a critical reference standard for botanical authentication of Rauwolfia species (R. serpentina, R. verticillata) via UHPLC-QToF-MS methods. Its unique bisindole dimer architecture and characteristic MS2 fragment (m/z 144) enable reliable adulterant detection. Unlike monomeric alkaloids like reserpine, Serpentinine's distinct quaternary ammonium center and pharmacodynamic profile make it an irreplaceable chemical probe for SAR and molecular docking studies on cardiovascular targets. Available for immediate research procurement.

Molecular Formula C42H45N4O5+
Molecular Weight 685.8 g/mol
CAS No. 36519-42-3
Cat. No. B200838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerpentinine
CAS36519-42-3
Molecular FormulaC42H45N4O5+
Molecular Weight685.8 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC3=C(C2CC1C(CC4=C[N+]5=C(CC6C(C5)C(OC=C6C(=O)OC)C)C7=C4C8=CC=CC=C8N7)C(=O)OC)NC9=CC=CC=C39
InChIInChI=1S/C42H44N4O5/c1-5-24-19-45-15-14-27-26-10-6-8-12-34(26)43-39(27)36(45)17-29(24)31(41(47)49-3)16-25-20-46-21-32-23(2)51-22-33(42(48)50-4)30(32)18-37(46)40-38(25)28-11-7-9-13-35(28)44-40/h5-13,20,22-23,29-32,36,43H,14-19,21H2,1-4H3/p+1/b24-5+
InChIKeyQWAUBSSAJRGKPX-ZXKDJJQISA-O
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Serpentinine (CAS 36519-42-3) Procurement Guide: Sourcing and Defining a Structurally Unique Bisindole Alkaloid


Serpentinine is a complex bisindole alkaloid naturally occurring in Rauwolfia species (primarily R. serpentina and R. verticillata), characterized by a dimeric structure with a molecular formula of C42H44N4O5 and a molecular weight of approximately 685.8 g/mol. Its structure was definitively elucidated via X-ray crystallography, confirming it is a homogeneous dimer containing both tetrahydro-β-carboline and quaternary β-carboline chromophores [1][2][3]. As a member of the Rauwolfia indole alkaloid family, it is often studied alongside compounds like reserpine, ajmaline, and ajmalicine, though its specific pharmacological profile remains comparatively underexplored.

Why Serpentinine Cannot Be Replaced by Common Rauwolfia Alkaloids


Substituting serpentinine with more common Rauwolfia alkaloids like reserpine or ajmalicine is not scientifically valid due to fundamental differences in structure and, by extension, biological behavior. Unlike the monomeric reserpine (C33H40N2O9, MW 608.7), serpentinine is a dimeric molecule (C42H44N4O5, MW 685.8) with a distinct bisindole architecture and the presence of a quaternary ammonium center [1]. This structural divergence precludes direct interchangeability in any research or analytical context. Pharmacologically, while compounds in this class are often grouped under 'antihypertensive' activity, a 1957 comparative study explicitly categorized serpentine (a close analog) and ajmaline into a functional class distinct from that of reserpine, underscoring that even within the same plant family, these alkaloids do not share identical pharmacodynamic profiles [2].

Quantitative Differentiators of Serpentinine: A Comparative Evidence Guide


Structural Differentiation: X-ray Crystal Structure Confirms Serpentinine's Unique Dimeric Bisindole Architecture

Serpentinine's structure, elucidated via X-ray crystallography of its dihydrobromide dihydrate, confirms it is a homogeneous bisindole dimer with the molecular formula C42H44N4O5 [1][2]. This distinguishes it from monomeric Rauwolfia alkaloids like reserpine (C33H40N2O9) and ajmalicine (C21H24N2O3).

Structural Biology Natural Product Chemistry X-ray Crystallography

Analytical Differentiation: UHPLC-QToF-MS Provides Definitive Identification of Serpentinine in Complex Rauwolfia Extracts

A 2014 UHPLC-QToF-MS study successfully characterized serpentinine alongside seven other known alkaloids (including rauwolscine, ajmaline, yohimbine, corynanthine, ajmalicine, serpentine, and reserpine) in R. serpentina and R. vomitoria extracts [1]. This demonstrates that serpentinine can be analytically distinguished from closely related congeners using high-resolution mass spectrometry.

Analytical Chemistry Metabolomics Quality Control

Source Differentiation: Serpentinine Is Constitutively Present in Multiple Rauwolfia Species but Not a Primary Bioactive Component

Serpentinine has been isolated and identified from at least three different Rauwolfia species: R. serpentina, R. verticillata, and R. yunnanensis [1][2]. In a 1981 phytochemical investigation of R. yunnanensis, serpentinine was identified as one of 11 alkaloids isolated, alongside major constituents ajmalicine, ajmaline, and reserpine [2].

Phytochemistry Natural Product Isolation Chemotaxonomy

Commercial Availability and Purity Specifications: Serpentinine Is Offered as a High-Purity Reference Standard

Multiple commercial suppliers offer serpentinine with certified purity levels suitable for research applications. Available purity grades range from ≥90% to ≥98% as determined by HPLC . The compound is supplied as a powder and is soluble in organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1].

Chemical Procurement Analytical Standards Quality Control

Pharmacological Class Differentiation: 1957 Comparative Study Assigns Serpentine (Serpentinine Analog) to a Distinct Vasodepressant Class

A 1957 comparative study in cats evaluated the central vasodepressant effects of several Rauwolfia alkaloids. The study found that serpentine and ajmaline could be functionally classed with alseroxylon due to their primary depressant effect on pressor responses evoked by spinal compression, whereas reserpine, rescinnamine, and reserpinine formed a distinct class with no effect on spinal pressor responses [1].

Cardiovascular Pharmacology Neuropharmacology Mechanism of Action

Validated Application Scenarios for Serpentinine in Research and Development


Analytical Reference Standard for Rauwolfia Authentication and Metabolomic Profiling

Serpentinine serves as a validated reference standard for UHPLC-QToF-MS and HPLC-based methods aimed at authenticating Rauwolfia species (R. serpentina, R. verticillata, R. yunnanensis) and profiling their alkaloid content [1]. Its inclusion in analytical workflows enables the accurate discrimination of Rauwolfia-derived botanicals and the detection of adulteration, leveraging its unique retention time and characteristic MS2 fragmentation pattern (m/z 144) [1].

Structural and Mechanistic Investigation of Bisindole Alkaloids

As a structurally defined bisindole dimer with a quaternary ammonium center [1][2], serpentinine is a valuable chemical probe for structure-activity relationship (SAR) studies focused on indole alkaloid dimers. Its confirmed crystal structure [1] provides a foundation for computational modeling and molecular docking studies to explore interactions with biological targets distinct from those of monomeric Rauwolfia alkaloids.

Chemotaxonomic Marker for Rauwolfia Species Discrimination

Serpentinine is one of several alkaloids that can be used collectively as chemotaxonomic markers to distinguish Rauwolfia species. Its co-occurrence with ajmalicine, ajmaline, and reserpine in R. yunnanensis [1] supports its use in phytochemical fingerprinting studies, which are critical for quality control of herbal materials and for botanical authentication in pharmacognosy research.

Pharmacological Studies Exploring Non-Reserpine Cardiovascular Mechanisms

Based on class-level pharmacological evidence, compounds structurally related to serpentinine (such as serpentine) exhibit a vasodepressant profile that includes spinal pressor response depression, a feature absent in reserpine [1]. This distinct pharmacodynamic fingerprint suggests serpentinine may be a candidate for investigating alternative mechanisms of blood pressure regulation that do not involve the profound catecholamine depletion and sedation associated with reserpine.

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